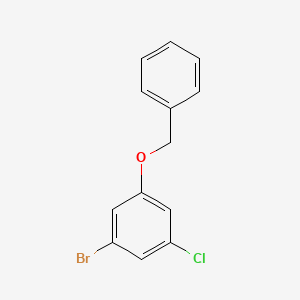

1-(Benzyloxy)-3-bromo-5-chlorobenzene

Vue d'ensemble

Description

1-(Benzyloxy)-3-bromo-5-chlorobenzene is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

- Monobenzone inhibits melanin production by interfering with the polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds. Specifically, it prevents the formation of melanin by melanocytes. When applied topically to the skin, Monobenzone selectively removes color from normal skin surrounding vitiligo-affected areas. The depigmenting effect occurs gradually over one to four months as existing melanin is lost through normal skin turnover .

Activité Biologique

1-(Benzyloxy)-3-bromo-5-chlorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its implications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 297.6 g/mol. Its structural features include a benzyl ether linkage and halogen substitutions that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10BrClO |

| Molecular Weight | 297.6 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, research highlighted its effectiveness against HeLa cells, a cervical cancer cell line, where it demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range .

The compound's mechanism appears to involve the disruption of microtubule dynamics. It has been suggested that it interacts with tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells. This interaction is crucial for developing new chemotherapeutic agents targeting cell division processes.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies have shown that it may inhibit neuroinflammatory pathways, which are often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate inflammatory responses could make it a candidate for further research in neuroprotection.

Case Studies

- Antiproliferative Activity : A study conducted on modified rigidin-inspired compounds found that derivatives similar to this compound retained significant antiproliferative activity against HeLa cells, indicating the potential of halogenated compounds in cancer therapy .

- Neuroinflammation : Another investigation into compounds with similar structures highlighted their ability to reduce markers of neuroinflammation in vitro, suggesting that modifications to the benzyloxy group could enhance neuroprotective effects .

Safety and Toxicity

While the biological activities of this compound are promising, safety profiles must be considered. The compound is classified as harmful upon inhalation or skin contact, emphasizing the need for careful handling in laboratory settings . Toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.

Table 2: Toxicological Data

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | H301: Toxic if swallowed |

| Skin Contact | H311: Toxic in contact with skin |

| Inhalation Hazard | H332: Harmful if inhaled |

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- The compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its halogenated structure can enhance the biological activity of drugs, making it a valuable building block in drug design .

- Research has indicated its potential as a pharmacophore in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

-

Biological Activity

- Studies have shown that compounds with similar structures exhibit significant antimicrobial and anticancer properties. The presence of halogens can increase lipophilicity, potentially enhancing bioactivity and interaction with biological targets .

- Its interactions with enzymes and receptors are under investigation, focusing on its ability to modulate biochemical pathways .

- Materials Science

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of halogenated phenolic compounds demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through interaction with cellular signaling pathways .

Case Study 2: Drug Design

In a drug design project aimed at developing direct-acting antivirals for SARS-CoV-2, researchers utilized derivatives of this compound as lead compounds. The modifications to the benzyloxy group were found to significantly enhance antiviral activity while maintaining low toxicity profiles in vitro .

Propriétés

IUPAC Name |

1-bromo-3-chloro-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKROBCVIFMCNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682115 | |

| Record name | 1-(Benzyloxy)-3-bromo-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187966-48-8 | |

| Record name | 1-Bromo-3-chloro-5-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187966-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyloxy)-3-bromo-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.